1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a triazole ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper (Cu) to form the triazole ring. The specific conditions for the synthesis include:
Reactants: 4-bromo-2-chlorophenyl azide and an alkyne derivative.
Catalyst: Copper (I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Room temperature to 60°C.
Time: Several hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed:
Oxidation: 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromo and chloro substituents may enhance the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function.
Comparison with Similar Compounds
1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
Uniqueness: 1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for specific chemical reactions and interactions that are not possible with the alcohol or carboxylic acid derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGKAWGWONRQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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